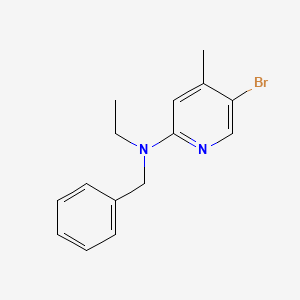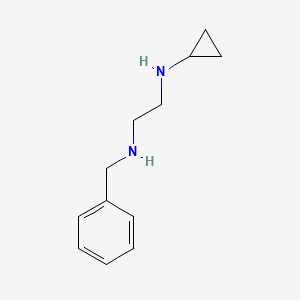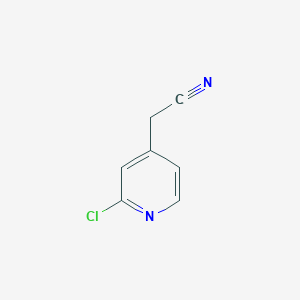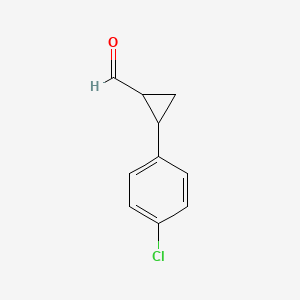
Ethyl 4-(1-aminoethyl)benzoate
Descripción general
Descripción
Ethyl 4-(1-aminoethyl)benzoate, also known as Ethyl 4-aminobenzoate, is a compound with the molecular formula C11H15NO2 . It is used in laboratory settings and has been studied for its potential applications in various fields .
Synthesis Analysis
Ethyl 4-(1-aminoethyl)benzoate can be synthesized through a process involving alkylation, esterification, and further alkylation . In one study, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(1-aminoethyl)benzoate has been examined using single crystal X-ray diffraction and powder X-ray diffraction . The strain in the lattice of the grown crystal was evaluated using the Hall–Williamson relation .
Chemical Reactions Analysis
Ethyl 4-(1-aminoethyl)benzoate has been found to afford an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry .
Physical And Chemical Properties Analysis
Ethyl 4-(1-aminoethyl)benzoate is a solid compound with a molecular weight of 165.19 g/mol . It has a melting point of 88-90 °C . The compound has good transmittance over the visible spectrum, making it potentially useful for electro-optical applications .
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
- Optical Nonlinear Properties : Ethyl 4-(1-aminoethyl)benzoate has been studied for its potential in optical applications. A study synthesized derivatives and investigated their nonlinear refractive index and optical limiting properties, highlighting their potential as optical limiters (Abdullmajed et al., 2021).
Biochemical and Pharmacological Research
- Antiplatelet Activity : Derivatives of ethyl 4-(1-aminoethyl)benzoate have been explored for their antiplatelet activity, which is significant in developing new antiplatelet drug candidates (Chen et al., 2008).
- Antijuvenile Hormone Agents : It has been used in the study of antijuvenile hormone agents, showing potential in inducing precocious metamorphosis in insects, which can be beneficial in pest control (Kaneko et al., 2011).
Material Science and Chemical Engineering
- Crystal Growth for Electro-Optical Applications : The compound has been examined for its potential in electro-optical applications, specifically in the growth of bulk-size crystals suitable for such uses (Krishna et al., 2017).
- Selective Reagent for Anion Precipitation : It has been tested as a reagent for selectively precipitating certain anions from aqueous solutions, which is important in environmental chemistry and water treatment processes (Heininger & Meloan, 1992).
Medical Research
- Gastroprotective Activity : Ethyl 4-(1-aminoethyl)benzoate derivatives have been studied for their gastroprotective properties against ulcers in animal models, suggesting potential therapeutic uses (Halabi et al., 2014).
Pharmacological Synthesis
- Synthesis of Novel Compounds : The compound has been used as a starting material for the synthesis of various novel compounds, demonstrating its versatility in pharmaceutical chemistry (Qiao-yun, 2012).
Anticancer Research
- Antileukemic Activity : It is related to derivatives that have been evaluated for their potential in treating leukemia, providing insights into novel cancer therapies (Zee-Cheng & Cheng, 1979).
Safety And Hazards
Ethyl 4-(1-aminoethyl)benzoate may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to wear protective gloves/protective clothing/eye protection/face protection when handling it .
Propiedades
IUPAC Name |
ethyl 4-(1-aminoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWWOESDLILZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-aminoethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)
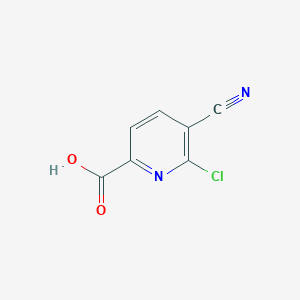
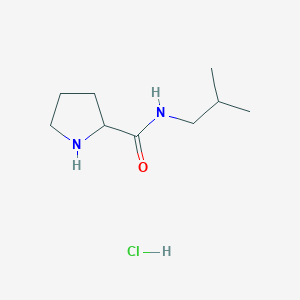
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)


![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424148.png)

